Cas no 70782-27-3 (1-Pyrenamine, N,N-diphenyl-)
1-Pyrenamine, N,N-diphenyl- structure
Product Name:1-Pyrenamine, N,N-diphenyl-
CAS No:70782-27-3
MF:C28H19N
MW:369.457166910172
CID:546692
PubChem ID:15376223
Update Time:2025-04-19
1-Pyrenamine, N,N-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrenamine, N,N-diphenyl-
- N,N-diphenylpyren-1-amine
- 70782-27-3
- diphenylpyrenylamine
- DTXSID30572164
- SCHEMBL133492
-
- Inchi: 1S/C28H19N/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
- InChI Key: ZSLFSAHSXHFESK-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C43
Computed Properties
- Exact Mass: 369.15187
- Monoisotopic Mass: 369.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
1-Pyrenamine, N,N-diphenyl- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
70782-27-3 (1-Pyrenamine, N,N-diphenyl-) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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